N-(oxolan-3-ylmethyl)cyclopropanamine

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

N-(oxolan-3-ylmethyl)cyclopropanamine (CAS: 926239-80-7) is a heterocyclic organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. It is a small molecule featuring a cyclopropylamine moiety linked to a tetrahydrofuran (oxolane) ring via a methylene bridge.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 926239-80-7
Cat. No. B3168090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxolan-3-ylmethyl)cyclopropanamine
CAS926239-80-7
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC1NCC2CCOC2
InChIInChI=1S/C8H15NO/c1-2-8(1)9-5-7-3-4-10-6-7/h7-9H,1-6H2
InChIKeyXTBAPHZUOIOBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(oxolan-3-ylmethyl)cyclopropanamine (CAS 926239-80-7): Molecular Profile and Physicochemical Baseline


N-(oxolan-3-ylmethyl)cyclopropanamine (CAS: 926239-80-7) is a heterocyclic organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a small molecule featuring a cyclopropylamine moiety linked to a tetrahydrofuran (oxolane) ring via a methylene bridge . This structural motif, which combines a strained cycloalkyl group with a cyclic ether, is a known scaffold in medicinal chemistry and fragment-based drug discovery, as evidenced by its inclusion in fragment libraries screened by NMR and its appearance as a ligand in the Protein Data Bank (PDB) under the code S8V [1][2].

Beyond Building Blocks: Why N-(oxolan-3-ylmethyl)cyclopropanamine Cannot Be Substituted by In-Class Analogs Without Rigorous Vetting


The 'cyclopropylamine-tetrahydrofuran' class of molecules presents a deceptive challenge for procurement. While several analogs share the same core functional groups (e.g., N-cyclopropyltetrahydrofuran-3-amine, 1-(tetrahydrofuran-3-yl)cyclopropanamine), subtle changes in the connectivity between these groups lead to significant, quantifiable differences in physicochemical properties that directly impact experimental outcomes [1]. For instance, the number of rotatable bonds, a key determinant of conformational flexibility, and the lipophilicity (as measured by XLogP3) can vary by up to 100% and 0.7 log units, respectively, within this small class of compounds . These are not minor variations; they are fundamental shifts that can alter a molecule's behavior in assays, its suitability for specific synthetic routes, or its physical handling requirements. Therefore, substituting N-(oxolan-3-ylmethyl)cyclopropanamine with a seemingly similar compound without a quantitative basis introduces uncontrolled variables that can compromise data integrity and project timelines.

Quantitative Differentiation of N-(oxolan-3-ylmethyl)cyclopropanamine: A Procurement-Focused Evidence Guide


Higher Conformational Flexibility vs. Cyclopropyl-Furan Amine Analogs

N-(oxolan-3-ylmethyl)cyclopropanamine possesses 3 rotatable bonds, granting it greater conformational flexibility compared to 1-(tetrahydrofuran-3-yl)cyclopropanamine (1 rotatable bond) and N-cyclopropyltetrahydrofuran-3-amine (2 rotatable bonds) [1]. This difference is structurally defined by the presence of the exocyclic methylene linker.

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

Optimized Lipophilicity vs. Direct-Attached Cyclopropylamine Analogs

The lipophilicity of N-(oxolan-3-ylmethyl)cyclopropanamine is measured at XLogP3-AA = 0.6 . This places it between more polar analogs like N-cyclopropyltetrahydrofuran-3-amine (XLogP3 ≈ 0.0) and more lipophilic analogs such as 1-(tetrahydrofuran-3-yl)cyclopropanamine (XLogP3-AA = -0.1) [1][2]. The methylene spacer contributes to a more balanced hydrophobic/hydrophilic profile.

ADME LogP Medicinal Chemistry

Pre-Validated Quality and Consistency for Fragment-Based Screening

N-(oxolan-3-ylmethyl)cyclopropanamine is included in the Biological Magnetic Resonance Data Bank (BMRB) as a quality control standard for fragment libraries (BMRB Entry: bmse011600) [1]. This entry provides reference NMR data, confirming the compound's identity and purity. Furthermore, the compound's defined stereoisomer, N-[[(3S)-oxolan-3-yl]methyl]cyclopropanamine, is a documented ligand in the Protein Data Bank (PDB Ligand ID: S8V) [2]. While direct biological data for the racemate is limited in public databases, its inclusion in these structural biology databases establishes it as a well-characterized, relevant chemical probe, unlike many uncharacterized building-block analogs.

NMR Spectroscopy Fragment Screening Quality Control

Procurement Scenarios for N-(oxolan-3-ylmethyl)cyclopropanamine: From Screening to Scale-Up


Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS)

Given its validated presence in NMR fragment libraries [1], a calculated LogP of 0.6 , and a molecular weight of 141.21 g/mol , N-(oxolan-3-ylmethyl)cyclopropanamine is ideally suited as a high-quality fragment for screening campaigns. Its balanced lipophilicity and higher conformational flexibility compared to direct-linked cyclopropyl-furan amines [2] make it a structurally distinct probe for identifying novel binding interactions. Procurement of this specific compound ensures use of a well-characterized scaffold with publicly available reference data, enhancing the reproducibility of screening hits.

Synthetic Intermediate for Heterocyclic and Spirocyclic Compounds

The secondary amine and the tetrahydrofuran ring serve as versatile handles for further derivatization. The cyclopropylamine moiety can act as a metabolically stable bioisostere, while the oxolane ring offers a point for ring-opening or further functionalization. This compound is specifically useful as a building block for creating more complex spirocyclic or heterocyclic systems where the precise stereochemistry and substitution pattern of the tetrahydrofuran ring is critical . Its differentiation from analogs like N-cyclopropyltetrahydrofuran-3-amine lies in the extra methylene spacer, which alters the geometry and electronic properties of any resulting derivatives.

Medicinal Chemistry for CNS and Other Oral Drug Discovery Programs

With a topological polar surface area (TPSA) of 21.3 Ų [1] and a LogP of 0.6 , N-(oxolan-3-ylmethyl)cyclopropanamine falls well within the physicochemical space favored for orally bioavailable drugs, including those targeting the central nervous system (CNS). The combination of a cyclopropylamine, a common motif for modulating metabolic stability and potency, with a tetrahydrofuran, a motif found in numerous FDA-approved drugs, makes this a strategic starting point for lead generation. Its specific property profile differentiates it from more polar or less flexible analogs, offering a unique balance that can be leveraged in multiparameter optimization (MPO) of lead compounds.

Technical Documentation Hub

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